Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate
CAS No.: 1273585-66-2
Cat. No.: VC0163154
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.751
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1273585-66-2 |
|---|---|
| Molecular Formula | C14H18ClNO4 |
| Molecular Weight | 299.751 |
| IUPAC Name | methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |
| Standard InChI Key | HCZXBVJRVCEWCG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC |
Introduction
Chemical Structure and Identification
Chemical Identity and Nomenclature
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate is a structurally complex compound containing multiple functional groups that contribute to its utility in pharmaceutical synthesis. The compound features a central carbon atom bonded to four distinct groups: a 4-chlorophenyl moiety, an amino group protected by a tert-butoxycarbonyl (Boc) group, a methyl ester functionality, and a hydrogen atom. This arrangement creates a chiral center, although the commercially available form is typically racemic unless specifically synthesized in an enantioselective manner. The IUPAC name for this compound is methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate, which systematically describes its structural components and their connectivity.
Identification Data and Chemical Descriptors
The compound is precisely identified through various chemical descriptors and identification codes that facilitate its tracking in chemical databases and research literature. Table 1 presents the key identification parameters for Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1273585-66-2 |
| Molecular Formula | C14H18ClNO4 |
| Molecular Weight | 299.751 g/mol |
| IUPAC Name | methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
| Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |
| Standard InChIKey | HCZXBVJRVCEWCG-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC |
| PubChem Compound ID | 67065142 |
The structural identifiers provided in Table 1 enable precise chemical searching and unambiguous identification of this compound across chemical databases and literature resources. The InChI and SMILES notations are particularly valuable for computational chemistry applications and database searching.
Physical and Chemical Properties
Physical Characteristics
The physical properties of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate significantly influence its handling, storage, and application in chemical syntheses. This compound typically exists as a crystalline solid at room temperature, although detailed information about its melting point and boiling point is limited in the available literature. The presence of both polar functional groups (carbamate, ester) and a nonpolar aromatic ring contributes to its solubility profile, making it soluble in common organic solvents such as dichloromethane, chloroform, and methanol, while exhibiting limited solubility in water. For optimal stability and longevity, the compound should be stored at 2-8°C under dry, sealed conditions to prevent hydrolysis of the ester and carbamate functional groups .
Chemical Reactivity and Functional Group Analysis
The chemical behavior of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate is largely determined by its three main functional groups: the tert-butoxycarbonyl (Boc) protected amine, the methyl ester, and the chlorophenyl moiety. Each of these functional groups contributes to the compound's reactivity profile and synthetic utility.
The Boc protected amine serves as a masked primary amine that can be selectively deprotected under acidic conditions (typically using trifluoroacetic acid or hydrogen chloride in organic solvents). This selective deprotection capability is crucial for sequential synthetic transformations in pharmaceutical development. The methyl ester group provides a reactive carbonyl center that can undergo various transformations including hydrolysis, transesterification, and reduction. Meanwhile, the chlorophenyl group introduces potential sites for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings .
Synthetic Applications and Methodology
Role in Pharmaceutical Synthesis
Pharmaceutical Applications and Drug Development
Medicinal Chemistry Applications
In medicinal chemistry research, Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate serves as an invaluable building block for the design and optimization of drug candidates with improved efficacy and selectivity. Its structural features make it particularly useful in the development of compounds that target specific biological receptors or enzymes. The chlorophenyl group can enhance binding affinity through halogen bonding interactions with protein targets, while the protected amino acid portion can be incorporated into peptidomimetics that simulate the structural and functional characteristics of natural peptides but with improved pharmacokinetic properties .
Researchers utilize this compound in structure-activity relationship (SAR) studies, where systematic modifications to the molecule's structure help identify optimal substitution patterns for biological activity. The compound's versatility allows medicinal chemists to generate diverse chemical libraries for high-throughput screening against disease targets, accelerating the drug discovery process .
Structural Advantages in Drug Design
The structural elements of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate offer several advantages in drug design. The presence of the chlorophenyl group introduces potential for halogen bonding, which can enhance target selectivity and binding affinity in drug-receptor interactions. Additionally, the amino acid scaffold provides a chiral center that can be leveraged to develop compounds with specific stereochemical requirements for optimal biological activity .
The protected amino functionality allows for selective incorporation into more complex structures through peptide coupling reactions, making this compound particularly valuable in the synthesis of peptidomimetics and other biologically active molecules. These structural features collectively contribute to the compound's utility in developing molecules with enhanced target specificity and reduced off-target effects .
Comparative Analysis with Similar Compounds
Structural Analogs and Derivatives
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate belongs to a broader family of N-protected amino acid esters commonly used in pharmaceutical synthesis. Structural analogs include compounds with different protecting groups (such as Fmoc or Cbz instead of Boc), alternative ester groups (ethyl, benzyl), or variations in the aromatic ring substitution pattern. A closely related compound is 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS No. 209525-73-5), which differs only in having a free carboxylic acid instead of a methyl ester .
These structural variations influence the compound's reactivity, stability, and utility in specific synthetic applications. For instance, the free acid analog would exhibit greater water solubility and different reactivity in coupling reactions, while replacement of the chloro substituent with other halogens or functional groups would alter the electronic properties and potential interactions with biological targets.
Functional Comparison with Related Compounds
The functionality of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate can be compared with similar compounds to understand its specific advantages in pharmaceutical synthesis. Table 2 presents a comparison of key features between this compound and structurally related molecules.
Table 2: Comparison of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate with Related Compounds
| Compound | Protecting Group | Carboxyl Form | Aromatic Substituent | Key Application Advantages |
|---|---|---|---|---|
| Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate | Boc | Methyl ester | 4-Chlorophenyl | Versatile intermediate with balanced reactivity; useful in peptidomimetic synthesis |
| 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | Boc | Free acid | 4-Chlorophenyl | Enhanced reactivity for amide coupling; greater water solubility |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(piperidin-4-yl)acetate | Boc | Methyl ester | Piperidin-4-yl | Incorporation of basic nitrogen for enhanced water solubility and different binding interactions |
This comparative analysis highlights the unique position of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate within the spectrum of related compounds, demonstrating how its specific structural features provide advantages for particular synthetic applications .
| Parameter | Specification |
|---|---|
| Typical Purity | ≥95% |
| Available Quantities | 0.1g, 0.25g, 1.0g, and custom quantities |
| Price Range (as of April 2025) | €88.42 - €377.68 depending on quantity |
| Typical Lead Time | 10-20 days |
| Storage Recommendation | 2-8°C, sealed, dry |
| Primary Applications | Research use only; not for human or veterinary use |
These commercial specifications indicate that the compound is primarily marketed for research purposes, with restrictions on its use in human or veterinary applications, highlighting its current position as a research intermediate rather than an end-use product .
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